molecular formula C23H24N2O5S B11659197 4-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)benzamide

Cat. No.: B11659197
M. Wt: 440.5 g/mol
InChI Key: KOOSYQCJYFVQBA-UHFFFAOYSA-N
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Description

4-(N-BENZYLMETHANESULFONAMIDO)-N-(2,4-DIMETHOXYPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BENZYLMETHANESULFONAMIDO)-N-(2,4-DIMETHOXYPHENYL)BENZAMIDE typically involves the following steps:

    Formation of the Benzylmethanesulfonamide Intermediate: This can be achieved by reacting benzylamine with methanesulfonyl chloride under basic conditions.

    Coupling with 2,4-Dimethoxybenzoic Acid: The intermediate is then coupled with 2,4-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N-BENZYLMETHANESULFONAMIDO)-N-(2,4-DIMETHOXYPHENYL)BENZAMIDE depends on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-METHYLSULFONAMIDO)-N-(2,4-DIMETHOXYPHENYL)BENZAMIDE
  • 4-(N-BENZYLMETHANESULFONAMIDO)-N-(3,4-DIMETHOXYPHENYL)BENZAMIDE

Uniqueness

4-(N-BENZYLMETHANESULFONAMIDO)-N-(2,4-DIMETHOXYPHENYL)BENZAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)benzamide

InChI

InChI=1S/C23H24N2O5S/c1-29-20-13-14-21(22(15-20)30-2)24-23(26)18-9-11-19(12-10-18)25(31(3,27)28)16-17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

KOOSYQCJYFVQBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C)OC

Origin of Product

United States

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